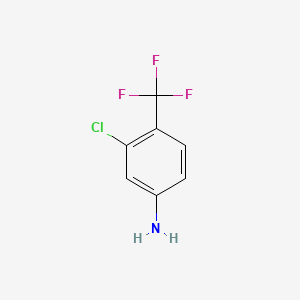

3-Chloro-4-(trifluoromethyl)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAMRRANXJVDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196198 | |

| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-13-6 | |

| Record name | 3-Chloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Trifluoromethyl Aniline

Established Synthetic Pathways

Traditional synthesis of 3-Chloro-4-(trifluoromethyl)aniline relies on several well-documented chemical transformations.

Nitration-Hydrogenation-Salification Routes from Precursors

A primary and industrially relevant method for synthesizing this compound involves a three-step reaction sequence starting from 1-chloro-2-(trifluoromethyl)benzene. google.com This process is valued for its straightforward post-treatment, high product purity, and suitability for large-scale production. google.com

The general pathway is as follows:

Nitration: The starting material, 1-chloro-2-(trifluoromethyl)benzene, undergoes nitration to introduce a nitro group onto the benzene (B151609) ring, yielding 2-chloro-1-nitro-4-(trifluoromethyl)benzene.

Hydrogenation Reduction: The nitro group of the intermediate is then reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation. The resulting product is this compound. google.com

Salification: To improve stability and ease of handling, the resulting aniline (B41778) is often converted into its hydrochloride salt. This is achieved by treating the aniline with hydrochloric acid gas in a suitable solvent like methanol (B129727), ethanol (B145695), or acetone. google.com

A key advantage of this route is that the reduction step can be carried out at room temperature, which lessens the demands on reaction equipment. google.com

Reductive Amination Strategies

Reductive amination serves as a versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). This one-pot reaction involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation systems. researchgate.netorganic-chemistry.org

While direct, specific protocols for the synthesis of this compound via reductive amination are not extensively detailed in the provided literature, the general applicability of this method is well-established for a wide range of functionalized amines. researchgate.netorganic-chemistry.org A modern approach to reductive amination avoids the use of hydrogen gas by employing NaBH₄ in the presence of a recyclable heterogeneous Lewis acid catalyst, such as Aquivion®-Fe. researchgate.net This method is particularly useful when hydrogen is unavailable or its use is undesirable. researchgate.net Metal-free reductive amination protocols, for instance using a pinacol-derived chlorohydrosilane/pyridine system, have also been developed, offering high functional group tolerance. nih.gov

Nucleophilic Substitution Approaches for Related Compounds

Nucleophilic aromatic substitution (SNAr) presents another viable synthetic avenue, particularly for structurally related aromatic amines. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring.

For example, the synthesis of p-trifluoromethylaniline has been achieved by reacting p-chlorobenzotrifluoride with liquid ammonia. google.com This ammonolysis reaction is performed under pressure and at elevated temperatures in the presence of a catalyst system, which can include cuprous chloride, potassium fluoride, and a phase transfer catalyst. google.com This demonstrates the principle of introducing an amino group by displacing a halogen.

In a different context, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives proceeds via an anilino-dechlorination mechanism. researchgate.net This is a nucleophilic aromatic substitution where the aniline derivative acts as the nucleophile, displacing the chloride ion. The reaction follows second-order kinetics, and its rate is significantly influenced by the electronic properties of substituents on the aniline nucleophile. researchgate.net

Advanced Synthetic Approaches and Process Intensification

To improve efficiency, yield, and environmental footprint, advanced synthetic methods are being explored.

Catalyst Systems for Selective Transformations (e.g., Palladium-on-Carbon)

The choice of catalyst is crucial for achieving high selectivity and efficiency in the synthesis of this compound. In the hydrogenation-reduction step of the nitration route, Palladium-on-Carbon (Pd-C) is a commonly used and effective catalyst. google.com Specifically, 10% Pd-C is utilized to facilitate the reduction of the nitro intermediate to the desired aniline at room temperature. google.com The catalyst, along with the solvent, can be recovered and reused, making the process more economical and sustainable for industrial applications. google.com

The broader utility of palladium catalysis is evident in various organic transformations, including the synthesis of complex heterocyclic molecules. rsc.org

Microwave-Assisted Synthesis Protocols for Analogous Structures

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.com This technology is particularly effective for synthesizing nitrogen-containing heterocyclic compounds and their precursors. nih.gov

For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from an acetanilide (B955) intermediate derived from 3-chloro-4-fluoroaniline (B193440) was significantly accelerated using microwave irradiation. jmpas.com Similarly, the nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines to produce 2-anilinopyrimidines was shown to be more efficient under microwave conditions. rsc.org While a specific microwave protocol for the synthesis of this compound is not detailed in the search results, the successful application of microwave technology to analogous aniline derivatives suggests its high potential for intensifying the synthesis of the title compound. jmpas.comrsc.org

Solvent-Free Reaction Conditions in Related Syntheses

While the direct synthesis of this compound is typically conducted in the presence of solvents, related methodologies for similar compounds illustrate the ongoing exploration of varied reaction conditions. For instance, the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, a structurally related compound, involves the treatment of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org This specific reaction is carried out in dichloromethane (B109758) as the solvent, with the temperature maintained between -10°C and 0°C during the addition of the brominating agent. orgsyn.org Although not a solvent-free example, this procedure underscores the tailored conditions required for halogenation reactions on aniline derivatives, which often necessitate a solvent to achieve controlled reactivity and high yields. orgsyn.org

Industrial Scale-Up Considerations and Green Chemistry Aspects

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a strong focus on process efficiency, waste reduction, and economic viability. Green chemistry principles are increasingly integral to developing sustainable manufacturing routes for this important chemical intermediate.

Process Efficiency and Yield Optimization

The industrial synthesis of this compound hydrochloride, starting from 1-chloro-2-trifluoromethylbenzene, involves a three-step process of nitration, hydrogenation reduction, and salification. google.com Optimization of this route has led to high-purity products suitable for industrial use. google.com The reduction step, which converts the nitrated intermediate to the desired aniline, is particularly critical. Catalytic hydrogenation using a 10% Palladium-on-Carbon (Pd-C) catalyst in methanol has been shown to proceed to completion after 8 hours at room temperature. google.com

Subsequent purification and salt formation steps significantly impact the final yield and purity. The choice of solvent for recrystallization and salification plays a crucial role in optimizing the process, with different solvents yielding varying results. google.com For example, a patent describes achieving a 90% yield with 99.6% purity when using methanol for the salification step. google.com In another variation, recrystallization from an ethanol and water mixture resulted in a 72% yield. google.com

The following table summarizes yield data from a patented preparation method for 4-chloro-3-trifluoromethyl aniline hydrochloride, demonstrating the impact of solvent choice on process outcomes. google.com

| Step | Solvent(s) | Yield | Purity (HPLC) |

| Recrystallization | Ethanol / Water | 72% | Not Specified |

| Drying | Not Applicable | 86% | 98.8% |

| Salification | Methanol | 90% | 99.6% |

| Salification | Ethanol | 76.5% | 99.9% |

This table was generated based on data from the source. google.com

Furthermore, in the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from the aniline, high molar yields of up to 82.5% have been reported after rectification, indicating efficient conversion in subsequent manufacturing steps. google.com

By-product Minimization and Waste Management

Modern synthetic methods aim to overcome these issues. One improved approach replaces the conventional nitric acid/sulfuric acid nitration system with an acetic anhydride/concentrated nitric acid system. This allows the reaction to proceed at a lower temperature, reducing the formation of multi-nitration impurities. google.com For the reduction step, the use of a FeCl₃·6H₂O/activated carbon/hydrazine hydrate (B1144303) system is an effective alternative to the iron powder method, avoiding the generation of significant solid waste. google.com

Another key aspect of waste management in the synthesis of this compound hydrochloride is the handling of gaseous by-products. During the final salification step, where hydrogen chloride gas is used, any excess unreacted gas is passed through a sodium hydroxide (B78521) (NaOH) solution for neutralization, preventing its release into the atmosphere and minimizing environmental impact. google.com This aligns with the core principles of cleaner production, which prioritize the reduction of all emissions and wastes before they leave a process.

Catalyst Recovery and Reusability

Catalysts are fundamental to the efficient synthesis of this compound, particularly in the hydrogenation step. The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) is common. google.com A significant advantage of these catalysts is the potential for recovery and reuse, which is crucial for the economic and environmental sustainability of the industrial process. mdpi.com

After the reaction is complete, heterogeneous catalysts can be separated from the reaction mixture through filtration. google.com The ability to recycle the catalyst for multiple batches without a significant loss in activity is a key performance indicator. mdpi.com While the specific patent for this compound synthesis mentions the use of Pd/C, it does not detail the number of reuse cycles. google.com However, in related processes, catalysts have been successfully reused multiple times. For example, in the synthesis of 3-chloro-4-methylaniline, a Pd-Fe/C catalyst was reported to be reusable for 25 cycles. google.com

Innovations in catalyst design, such as the use of magnetic nanoparticles as a support, further simplify recovery. mdpi.com These catalysts can be easily removed from the reaction medium using an external magnetic field, a technique that has been shown to allow for at least six to eight reuses without significant loss of catalytic activity in various reactions. mdpi.com In other related syntheses, such as that for p-trifluoromethylaniline, the recovery and reuse of not only the catalyst but also solvents and phase-transfer catalysts have been successfully implemented, further reducing manufacturing costs and environmental footprint. google.com

Chemical Reactivity and Derivatization Studies of 3 Chloro 4 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

The reactivity of 3-chloro-4-(trifluoromethyl)aniline in electrophilic aromatic substitution is influenced by the directing effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) is an activating, ortho-, para-director, while the chloro (-Cl) and trifluoromethyl (-CF₃) groups are deactivating, with the chloro group being an ortho-, para-director and the trifluoromethyl group being a meta-director. The interplay of these electronic effects governs the regioselectivity of incoming electrophiles.

The nitration of substituted anilines is a well-established method for the introduction of a nitro group (-NO₂) onto the aromatic ring. In the case of this compound, the position of nitration is directed by the existing substituents. The amino group strongly directs incoming electrophiles to the ortho and para positions relative to itself. However, the para position is already occupied by the trifluoromethyl group. This leaves the ortho positions (C2 and C6) as potential sites for substitution.

A common method for nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. doubtnut.com The reaction of 1-chloro-2-trifluoromethylbenzene with nitric acid can lead to the formation of 1-chloro-4-nitro-2-trifluoromethylbenzene. google.com This intermediate can then be reduced to the corresponding aniline (B41778).

The regioselectivity of nitration can also be influenced by the reaction conditions. For instance, the use of heteropoly acid ionic liquids as catalysts in the nitration of p-chlorobenzotrifluoride with nitric acid has been shown to produce 4-chloro-3-nitro-trifluoromethyl toluene (B28343) with high yield. google.com This suggests that the choice of catalyst can play a crucial role in directing the outcome of the nitration reaction.

Halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The regioselectivity of this reaction is also governed by the directing effects of the substituents.

For example, the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one results in the formation of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org This indicates that the bromine atom is introduced at the position para to the dimethylamino group. While this specific example does not use this compound as a starting material, it provides insight into the halogenation patterns of similarly substituted anilines.

The direct halogenation of anilines can sometimes lead to polyhalogenation due to the strong activating effect of the amino group. orgsyn.org To achieve selective monohalogenation, it is often necessary to protect the amino group, for example, through acylation, prior to carrying out the halogenation step.

Nucleophilic Reactions at the Amino Group

The amino group of this compound is a nucleophilic center and readily participates in a variety of reactions, leading to the formation of a diverse range of derivatives.

The acylation of this compound with carboxylic acids or their derivatives, such as acyl chlorides, results in the formation of amides. nih.govsphinxsai.com This reaction is a fundamental transformation in organic synthesis and is widely used to introduce the acyl group into molecules.

A general method for amide synthesis involves the reaction of a substituted aniline with a carboxylic acid in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. organic-chemistry.org For instance, the reaction of aniline derivatives with 4-fluorobenzoyl chloride can produce the corresponding N-acylated products. researchgate.net

The synthesis of amides from substituted anilines can be achieved by refluxing equimolar quantities of the aniline and an amino acid ester in methanol (B129727). sphinxsai.com Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate carboxylic acids for amidation. nih.govacs.org This method has been shown to be effective for a wide range of carboxylic acids and amines, including primary and secondary amines. nih.govacs.org

The resulting N-trifluoromethyl amides are an important class of compounds with applications in medicinal chemistry. escholarship.orgnih.gov

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Carboxylic Acid/Acyl Chloride | N-(3-Chloro-4-(trifluoromethyl)phenyl)amide | nih.govsphinxsai.comorganic-chemistry.org |

| Aniline Derivatives | 4-Fluorobenzoyl Chloride | N-Aryl-4-fluorobenzamide | researchgate.net |

The amino group of this compound can undergo alkylation to form N-alkylated derivatives. For example, N-methylation introduces a methyl group onto the nitrogen atom.

One method for the N-methylation of anilines is the use of trimethyl phosphate. orgsyn.org This has been successfully applied to the methylation of 4-bromo-3-(trifluoromethyl)aniline (B1346880) to yield 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org While this is not a direct example with this compound, it demonstrates a viable synthetic route for N-alkylation of structurally similar compounds. The resulting N-methylated anilines can exhibit different reactivity and physical properties compared to the primary amine.

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. jocpr.comnih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases is often carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, such as ethanol (B145695), sometimes with a catalytic amount of acid. jocpr.com For example, this compound has been reacted with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde to form the corresponding Schiff base, 4-[(E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl]-2-methoxy-6-nitrophenol. jocpr.com

Schiff bases are versatile intermediates in organic synthesis and can exhibit a range of interesting chemical and physical properties. nih.govresearchgate.net The formation of hemiaminals, which are intermediates in Schiff base formation, can sometimes be observed, particularly with reactive carbonyl compounds. mdpi.com

Table 2: Examples of Schiff Base Formation

| Aniline Derivative | Carbonyl Compound | Schiff Base Product | Reference |

|---|---|---|---|

| This compound | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-[(E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl]-2-methoxy-6-nitrophenol | jocpr.com |

| 3-(Trifluoromethyl)aniline | 3-Ethoxysalicylaldehyde | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | acs.org |

Cross-Coupling Reactions and Functionalization

The presence of a halogen atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides. While direct studies on this compound are not extensively reported in readily available literature, the reactivity of similar aryl chlorides is well-documented and provides a strong basis for predicting its behavior. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a prime example. libretexts.org For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, specialized catalyst systems are often required. These systems typically employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride bond. cmu.edunih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org Given the electronic properties of this compound, its participation in Suzuki-Miyaura reactions would allow for the synthesis of a diverse range of biaryl analogs, which are common motifs in pharmaceuticals and materials science. nih.gov

The table below illustrates potential biaryl products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

| Boronic Acid Partner | Potential Biaryl Product |

| Phenylboronic acid | 3-Phenyl-4-(trifluoromethyl)aniline |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-(trifluoromethyl)aniline |

| Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-4-(trifluoromethyl)aniline |

| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-4-(trifluoromethyl)aniline |

This table represents hypothetical products based on established Suzuki-Miyaura coupling reactions.

Similarly, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) of aryl chlorides are well-established and provide a route to more complex aniline derivatives. researchgate.netacs.org These reactions typically involve the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. cmu.edunih.gov The application of these methods to this compound would enable the introduction of various amino substituents at the 3-position.

The trifluoromethyl (CF3) group is generally considered to be a very stable and robust functional group due to the strength of the carbon-fluorine bonds. nih.gov Direct chemical modification of the CF3 group on an aromatic ring is challenging and often requires harsh reaction conditions. However, some transformations have been reported in the literature for aromatic trifluoromethyl compounds. These reactions are not commonplace for derivatization but are of academic and synthetic interest. For instance, hydrolysis of a trifluoromethyl group to a carboxylic acid can be achieved under forcing conditions, such as with strong acids or bases at high temperatures. Nucleophilic substitution of the fluorine atoms is generally difficult but can be induced under specific circumstances, particularly when the aromatic ring is activated towards nucleophilic attack. nih.govresearchgate.net

Due to the inherent stability of the trifluoromethyl group, it is more common for synthetic strategies to introduce modified trifluoromethyl groups (such as trifluoromethylthio or trifluoromethoxy) onto the aromatic ring starting from a different precursor, rather than modifying the CF3 group directly on the aniline scaffold.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. These analogs can be prepared by varying the halogen substituent, modifying the trifluoromethyl group, or by derivatizing the amino group.

Analogs of this compound with different halogen atoms at the 3-position can be synthesized through various routes. For instance, the corresponding bromo and iodo derivatives are valuable intermediates, as the carbon-halogen bond is more readily activated in cross-coupling reactions in the order C-I > C-Br > C-Cl.

The synthesis of these analogs often starts from a common precursor, such as 4-(trifluoromethyl)aniline (B29031), which can then be selectively halogenated at the 3-position. Alternatively, a precursor like 3,4-dichloronitrobenzene (B32671) can undergo a nucleophilic aromatic substitution (fluorination) followed by reduction of the nitro group to yield 3-chloro-4-fluoroaniline (B193440). google.com

The table below lists some halogen-substituted analogs of 4-(trifluoromethyl)aniline and their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| 3-Bromo-4-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N |

| 3-Iodo-4-(trifluoromethyl)aniline | 84377-90-2 | C₇H₅F₃IN |

| 3-Fluoro-4-(trifluoromethyl)aniline | 2357-47-3 | C₇H₅F₄N |

| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | 914225-61-9 | C₇H₄ClF₄N |

The trifluoromethylthio (SCF3) and trifluoromethoxy (OCF3) groups are important bioisosteres of the trifluoromethyl group, offering different electronic and lipophilic properties. The synthesis of analogs bearing these groups typically involves the introduction of the SCF3 or OCF3 moiety onto a suitably functionalized aniline precursor.

For example, 3-chloro-4-(trifluoromethylthio)aniline (B1586717) and 3-chloro-4-(trifluoromethoxy)aniline (B1304661) are known compounds that serve as valuable intermediates. The synthesis of such compounds often involves multi-step sequences where the trifluoromethylthio or trifluoromethoxy group is introduced prior to the formation or unmasking of the aniline functionality.

The table below provides information on some derivatives with modified trifluoromethyl groups.

| Compound Name | CAS Number | Molecular Formula |

| 3-Chloro-4-(trifluoromethylthio)aniline | 64628-74-6 | C₇H₅ClF₃NS |

| 3-Chloro-4-(trifluoromethoxy)aniline | 64628-73-5 | C₇H₅ClF₃NO |

The amino group of this compound is a key site for derivatization. N-alkylation and N-acylation are common transformations that yield a wide range of derivatives with modulated properties.

N-methylation, for instance, can be achieved through various methods, including reductive amination with formaldehyde (B43269) or reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). The resulting N-methylated aniline, 3-chloro-N-methyl-4-(trifluoromethyl)aniline, is a known compound. bldpharm.comclearsynth.comuni.lu

N-acylation, the reaction of the aniline with an acyl chloride or anhydride, proceeds readily to form the corresponding amide. researchgate.net This reaction is often used to protect the amino group during other transformations or to introduce specific functionalities. For example, reaction with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) can yield a complex salicylanilide (B1680751) derivative. nih.gov

The table below lists examples of N-substituted derivatives.

| Derivative Type | Example Compound Name | CAS Number | Molecular Formula |

| N-Methylated | 3-Chloro-N-methyl-4-(trifluoromethyl)aniline | 1369839-47-3 | C₈H₇ClF₃N |

| N-Acylated | N-(3-Chloro-4-(trifluoromethyl)phenyl)acetamide | 351-57-5 | C₉H₇ClF₃NO |

| N-Trifluoromethylated | 3-Chloro-N-methyl-N-(trifluoromethyl)aniline | 1420813-08-6 | C₈H₇ClF₃N |

Computational and Spectroscopic Investigations of 3 Chloro 4 Trifluoromethyl Aniline

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the properties of molecular systems. These methods provide valuable insights into the geometric and electronic structure of molecules, which are often complementary to experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such studies. When paired with a suitable basis set, such as 6-311++G(d,p), it provides reliable predictions of molecular geometries and other properties.

For 3-Chloro-4-(trifluoromethyl)aniline, DFT calculations would be employed to determine its optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. These calculated parameters can then be compared with experimental data if available, or with data from structurally similar molecules to assess the effects of the chloro and trifluoromethyl substituents on the aniline (B41778) ring. For instance, studies on related compounds like 3-chloro-4-methyl aniline have shown that DFT methods can accurately predict geometric parameters.

The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations can provide insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule will interact with other chemical species. The presence of the electron-withdrawing trifluoromethyl group and the moderately deactivating chloro group on the aniline ring are expected to significantly influence the reactivity of the aromatic ring and the amino group.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Aniline

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.402 | |

| C-Cl | 1.745 | |

| C-CF3 | 1.510 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-C-N | ||

| C-C-Cl | ||

| C-C-CF3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation for a molecule with similar structural features. Actual calculated values for this compound would require a specific computational study.

HOMO-LUMO Energy Gap Analysis and Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity.

DFT calculations can be used to determine the energies of the HOMO and LUMO, and thus the energy gap. These calculations also provide a visual representation of the distribution of these orbitals over the molecule. In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often distributed over the aromatic ring and the electron-withdrawing substituents. Analysis of the HOMO and LUMO distributions can help in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Related Properties

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Note: These values are typical for substituted anilines and are provided for illustrative purposes. The actual calculated values for this compound would depend on the specific computational methodology used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral or near-neutral potential.

For this compound, the MEP surface would be expected to show a region of negative potential around the nitrogen atom of the amino group, due to the presence of the lone pair of electrons. The electron-withdrawing trifluoromethyl group would likely lead to a region of positive potential on the adjacent carbon atom and the fluorine atoms. The chlorine atom would also contribute to the electrostatic potential distribution. By analyzing the MEP surface, one can gain a qualitative understanding of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule by probing its vibrational energy levels. These techniques are powerful for identifying functional groups and for obtaining information about molecular structure and bonding.

Fourier Transform-Infrared (FT-IR) Spectroscopy

The spectrum would also contain bands corresponding to the C-N stretching, C-Cl stretching, and the vibrations of the CF₃ group. The C-Cl stretching vibration is usually observed in the lower frequency region of the spectrum. The strong electron-withdrawing effect of the trifluoromethyl group can influence the positions and intensities of the vibrational bands of the adjacent aromatic ring. The interpretation of the experimental FT-IR spectrum is often aided by computational methods, which can predict the vibrational frequencies and intensities with good accuracy.

Table 3: Representative FT-IR Vibrational Frequencies and Assignments for a Substituted Aniline

| Frequency (cm⁻¹) | Assignment |

| 3400 - 3500 | N-H asymmetric stretching |

| 3300 - 3400 | N-H symmetric stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | N-H scissoring |

| 1450 - 1600 | Aromatic C=C stretching |

| 1200 - 1350 | C-N stretching |

| 1100 - 1200 | C-F stretching (in CF₃) |

| 600 - 800 | C-Cl stretching |

Note: This table provides a general guide to the expected vibrational modes. The actual frequencies for this compound would need to be determined from an experimental spectrum and/or a specific computational analysis.

Fourier Transform-Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the selection rules for Raman scattering are different from those for IR absorption. Therefore, some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.

For this compound, the FT-Raman spectrum would also be expected to show characteristic bands for the various functional groups. The symmetric vibrations of the molecule, particularly those involving the aromatic ring and the C-CF₃ bond, are often strong in the Raman spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. As with FT-IR, the assignment of the FT-Raman bands is greatly facilitated by DFT calculations of the vibrational frequencies and Raman scattering activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. While detailed, publicly available experimental ¹H NMR and ¹³C NMR spectra specifically for this compound are not readily found in the searched literature, data for its isomer, 4-chloro-3-(trifluoromethyl)aniline, is available and provides insight into the expected chemical shifts.

For the isomer 4-chloro-3-(trifluoromethyl)aniline , the ¹³C NMR spectrum has been recorded in Chloroform-d (CDCl₃). The chemical shifts in this isomer are influenced by the positions of the chloro, trifluoromethyl, and amino groups on the aromatic ring.

Table 1: NMR Data for the Isomer 4-Chloro-3-(trifluoromethyl)aniline Note: This data is for the isomer 4-Chloro-3-(trifluoromethyl)aniline, not the title compound.

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹³C | CDCl₃ | (Specific shift values for each carbon were not available in the provided search results) |

Data sourced from available spectral databases for the isomer.

In synthetic chemistry, this compound is used as a reactant. For instance, in the synthesis of certain KCa2 channel modulators, it is reacted to form more complex molecules. escholarship.org The characterization of these final products includes NMR data for the constituent phenyl ring, which originates from the initial aniline, but these shifts are altered by the new chemical environment of the larger molecule. escholarship.org

¹⁹F NMR spectroscopy is an exceptionally powerful and specific technique for studying the metabolism of fluorine-containing compounds (xenobiotics) like this compound. The ¹⁹F nucleus has a high natural abundance (100%) and sensitivity, and its chemical shifts are highly responsive to changes in the local electronic environment. alfa-chemistry.comnih.gov This results in a wide chemical shift range, allowing for the clear detection of the parent drug and its metabolites in complex biological fluids like urine, with minimal interference from endogenous molecules. researchgate.net

While direct metabolic studies on this compound were not found, extensive research on the closely related isomer, 2-chloro-4-trifluoromethylaniline , provides a clear example of the technique's utility. In a study on rats dosed with this isomer, ¹⁹F NMR spectroscopy, combined with HPLC-NMR-MS, was used to identify and quantify its urinary metabolites without the need for radiolabeling. researchgate.net

The major biotransformations observed for 2-chloro-4-trifluoromethylaniline included hydroxylation, N-acetylation, and subsequent conjugation. The primary metabolites identified were: researchgate.net

2-amino-3-chloro-5-trifluoromethylphenylsulphate (major metabolite)

2-chloro-4-trifluoromethylphenylhydroxylamine glucuronide

2-amino-3-chloro-5-trifluoromethylphenylglucuronide

2-chloro-4-trifluoromethylaniline-N-glucuronide

The trifluoromethyl (-CF₃) group serves as an ideal handle for detection. The chemical shift of a -CF₃ group attached to a benzene (B151609) ring typically appears in the range of -60 to -70 ppm relative to CFCl₃. colorado.edu This distinct spectral window allows for the direct monitoring of the absorption and metabolic fate of the compound. nih.gov

Non-Linear Optical (NLO) Properties Research on Related Compounds

Aniline derivatives are of significant interest in materials science for their potential non-linear optical (NLO) properties, which are essential for applications in optoelectronics, such as optical switching and frequency conversion. researchgate.netfrontiersin.org The NLO response of a molecule, particularly its first hyperpolarizability (β), is highly dependent on its electronic structure.

Research on compounds related to this compound focuses on understanding structure-property relationships. Computational methods, especially Density Functional Theory (DFT), are widely used to predict and analyze the NLO properties of these molecules. researchgate.netnih.gov These studies investigate how substituents on the aniline ring influence the NLO response.

Key findings from research on related halogenated anilines include:

Donor-Acceptor Systems: The fundamental requirement for a significant second-order NLO response is a molecule with an electron-donating group (D) and an electron-accepting group (A), connected by a π-conjugated system. In halogenated anilines, the amino group (-NH₂) acts as a donor, while halogen atoms (like -Cl) and the trifluoromethyl group (-CF₃) act as electron acceptors. This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of NLO activity. researchgate.net

Effect of Substituents: The strength and position of the donor and acceptor groups are critical. DFT studies on para-halogenoanilines show that the nature of the halogen (F, Cl, Br) affects the hyperpolarizability. nih.gov The introduction of multiple donor and acceptor groups can further enhance the NLO response.

Computational Prediction: Theoretical calculations allow for the screening of novel compounds with potentially high NLO activity. By modeling different substitution patterns on the aniline framework, researchers can identify promising candidates for synthesis and experimental validation. researchgate.net

Biological and Pharmacological Research on 3 Chloro 4 Trifluoromethyl Aniline and Its Derivatives

Medicinal Chemistry Applications

The application of 3-Chloro-4-(trifluoromethyl)aniline in medicinal chemistry is primarily centered on its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and as a foundational scaffold for molecules designed to modulate the activity of specific enzymes.

This compound serves as an essential building block in the synthesis of several important pharmaceuticals. Its structure is a key component of the final API, often forming a critical part of the molecule responsible for interacting with the biological target.

The compound is a well-established precursor in the synthesis of multi-kinase inhibitors used in cancer therapy. Its incorporation is a key step in the manufacturing of drugs like Sorafenib and Regorafenib.

For Sorafenib , synthesis routes often involve reacting this compound with other intermediates to form the central urea (B33335) linkage characteristic of the drug. One method, for example, involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-trifluoromethyl phenyl isocyanate, which is derived from this compound.

The synthesis of Regorafenib , which is structurally similar to Sorafenib, also relies on this aniline (B41778). A reported practical synthesis obtains Regorafenib through a 10-step process starting from materials including 4-chloro-3-(trifluoromethyl)aniline. The chemical name for Regorafenib is 4-[4-({[4-chloro-3-(trifluoromethyl) phenyl] carbamoyl} amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, clearly identifying the incorporated aniline moiety.

While not a direct precursor for Lapatinib , a derivative, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) , is a crucial intermediate in its synthesis. This highlights how modifications of the parent aniline lead to building blocks for other important kinase inhibitors. In the synthesis of Lapatinib, 3-chloro-4-(3-fluorobenzyloxy)aniline is condensed with a quinazoline (B50416) core to form the final drug structure.

Table 1: Anticancer Drugs Synthesized from this compound and its Derivatives

| Drug Name | Precursor Intermediate | Therapeutic Class |

| Sorafenib | This compound | Kinase Inhibitor |

| Regorafenib | This compound | Kinase Inhibitor |

| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy)aniline (a derivative) | Kinase Inhibitor |

Beyond the specific examples of Sorafenib and Regorafenib, the 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged structure used as a building block for a wide range of kinase inhibitors. The electronic properties of the chloro and trifluoromethyl groups enhance the molecule's ability to interact with hydrophobic pockets within the ATP-binding sites of various kinases.

Research has demonstrated the synthesis of novel urea derivatives incorporating the this compound scaffold to target Kinase insert Domain-containing Receptor (KDR), a key receptor in angiogenesis. Furthermore, the 4-((4-methyl(ethyl)piperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl moiety, which is built upon a related aniline structure, is recognized as a prerequisite structural feature in several potent BCR-ABL inhibitors, including those active against the T315I resistance mutation. This underscores the versatility of the trifluoromethyl-substituted aniline core in designing inhibitors against various kinase targets.

The structural features of this compound, when integrated into larger molecules, are instrumental in modulating the activity of key enzymes involved in disease pathways.

Derivatives of this compound are potent modulators of tyrosine kinase receptors, a large family of enzymes often dysregulated in cancer. The molecules synthesized from this aniline, such as Sorafenib and Regorafenib, function by inhibiting these receptors on the cell surface and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis.

The trifluoromethyl group is particularly important as it enhances the lipophilicity of the molecule, facilitating more effective interaction with hydrophobic regions of the target protein. The aniline-derived portion of the drug typically binds within the ATP-binding pocket of the kinase, preventing phosphorylation and blocking the downstream signaling cascade. This mechanism of action has been validated in numerous studies, where aniline derivatives have shown high affinity for the epidermal growth factor receptor (EGFR) tyrosine kinase, with IC50 values in the nanomolar range.

Table 2: Examples of Kinase Targets for Inhibitors Derived from this compound

| Kinase Target | Associated Drug(s) / Research Area | Role in Disease |

| VEGFR-2 (KDR) | Sorafenib, Regorafenib, Experimental Inhibitors | Angiogenesis |

| PDGFR | Sorafenib, Regorafenib | Angiogenesis, Cell Proliferation |

| Raf kinases | Sorafenib, Regorafenib | Cell Proliferation (MAPK pathway) |

| BCR-ABL | Experimental Inhibitors | Chronic Myeloid Leukemia (CML) |

| EGFR | Lapatinib (from derivative), Other Inhibitors | Cell Growth and Proliferation |

| HER2 | Lapatinib (from derivative) | Breast Cancer, other solid tumors |

While this compound and its derivatives are extensively documented as intermediates for kinase inhibitors, a review of available scientific literature does not show significant research focused on their role as direct inhibitors of hydroxysteroid dehydrogenase enzymes, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). The primary application described in patents and medicinal chemistry research remains firmly in the domain of kinase inhibitor synthesis.

Antimicrobial Efficacy Studies

While the core structure of this compound is a key building block, research into the direct antimicrobial properties of this specific compound is limited. However, the broader class of trifluoromethyl-aniline derivatives has been investigated for antimicrobial efficacy, suggesting the potential for derivatives of this compound to exhibit similar activities.

Antibacterial Activity (e.g., against Staphylococcus aureus, Enterococcus faecalis, Vibrio species)

Derivatives of trifluoromethyl-anilines have demonstrated notable antibacterial properties. For instance, certain trifluoro-anilines have been shown to be effective against Vibrio species, which are common seafood-borne pathogens. These compounds were found to inhibit both planktonic cell growth and biofilm formation.

Specifically, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and evaluated for their activity against Gram-positive bacteria. One such derivative containing a trifluoromethyl group exhibited good activity against tested bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, thiazole (B1198619) derivatives incorporating a 3,5-bis(trifluoromethyl)anilino moiety have shown potent activity against MRSA, highlighting the potential of the trifluoromethyl-aniline scaffold in developing new antibacterial agents.

However, specific studies detailing the minimum inhibitory concentrations (MICs) of this compound derivatives against Staphylococcus aureus and Enterococcus faecalis are not extensively available in the reviewed literature.

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

The trifluoromethyl group is a common feature in several antifungal agents. Research into 1,2,4-triazole (B32235) derivatives has indicated that the presence of a trifluoromethyl group (-CF3) can enhance antifungal activity against Candida albicans. This suggests that incorporating the this compound moiety into triazole structures could yield compounds with significant antifungal potential.

Despite the promising nature of related compounds, specific data on the antifungal activity of this compound derivatives against Candida albicans and Aspergillus niger remains an area for further investigation.

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The proposed mechanisms of antimicrobial action for trifluoro-aniline derivatives are multifaceted. Studies on their effects against Vibrio species have indicated that these compounds can cause significant damage to the bacterial cell membrane. This disruption of the cell's physical barrier is a key factor in their bactericidal activity.

For N-(trifluoromethyl)phenyl substituted pyrazole derivatives, investigations into their mode of action suggest a broad range of inhibitory effects on macromolecular synthesis. This implies that these compounds may not have a single, specific target but rather a global effect on bacterial cell function. Potential mechanisms could include the inhibition of essential enzymes involved in cellular metabolism or the disruption of processes related to protein and nucleic acid synthesis.

Antitumor Activity Investigations

A significant body of research has focused on the antitumor properties of derivatives of this compound, most notably the multi-kinase inhibitor, Regorafenib. This drug, which incorporates the 3-chloro-4-(trifluoromethyl)phenyl moiety, has been approved for the treatment of various cancers and its mechanisms of action have been extensively studied.

Inhibition of Cancer Cell Proliferation

Regorafenib has demonstrated potent antiproliferative activity in a wide range of human cancer cell lines. It effectively inhibits the proliferation of colorectal cancer (CRC) cells, irrespective of their KRAS or BRAF mutation status. The drug's mechanism involves the targeting of multiple protein kinases that are critical for tumor growth, angiogenesis, and the tumor microenvironment. By blocking the signaling pathways driven by these kinases, such as the Ras/Raf/MEK/ERK pathway, Regorafenib halts the uncontrolled proliferation of cancer cells.

Table 1: Inhibition of Cancer Cell Proliferation by Regorafenib

| Cell Line | Cancer Type | Key Findings |

| Colorectal Cancer (CRC) Cell Lines | Colorectal Cancer | Regorafenib inhibited proliferation in 19 out of 25 human CRC cell lines. |

| MCF-7 | Breast Cancer | Regorafenib suppressed the growth of MCF-7 cells in a dose-dependent manner. |

| Hepatocellular Carcinoma (HCC) Cell Lines | Liver Cancer | Regorafenib significantly inhibited cell growth in several HCC cell lines. |

This table is interactive. Click on the headers to sort.

Apoptosis Induction and Cell Cycle Arrest

In addition to inhibiting proliferation, a key mechanism of Regorafenib's antitumor activity is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Apoptosis Induction:

Regorafenib has been shown to induce apoptosis in various cancer cell types, including colorectal cancer and hepatocellular carcinoma. One of the key mediators of this process is the p53-upregulated modulator of apoptosis (PUMA). Regorafenib treatment leads to the induction of PUMA, which in turn triggers the apoptotic cascade. This induction of apoptosis is crucial for the drug's therapeutic effect, and the absence of PUMA has been shown to reduce the sensitivity of cancer cells to Regorafenib. The drug can induce both extrinsic and intrinsic apoptotic pathways by inhibiting signaling pathways such as ERK/NF-κB.

Cell Cycle Arrest:

Regorafenib can also halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying. In breast cancer cells (MCF-7), Regorafenib treatment has been observed to cause cell cycle arrest at the G2/M phase. In hepatocellular carcinoma cells, it has been shown to induce cell cycle arrest in the G0/G1 phase. This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, in HCC cells, Regorafenib has been found to downregulate cyclin D1.

Structure-Activity Relationship (SAR) Studies in Drug Development

The strategic incorporation of fluorine atoms and trifluoromethyl groups into potential drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Structure-activity relationship (SAR) studies are crucial for determining the optimal placement of these groups to maximize therapeutic effects.

Influence of Trifluoromethyl Group on Lipophilicity and Bioactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the physicochemical properties of a molecule, which in turn affects its biological activity. The introduction of a -CF3 group can significantly alter a compound's lipophilicity, metabolic stability, and ability to bind to target receptors.

The high electronegativity of the fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. nih.gov This electronic modification can enhance the binding affinity of a drug molecule to its biological target.

A statistical analysis of compound pairs differing only by a methyl (-CH3) versus a trifluoromethyl (-CF3) group revealed that while the substitution does not improve bioactivity on average for all cases, a significant portion (9.19%) of these substitutions could lead to an increase in biological activity by at least an order of magnitude. kpu.ca

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group | Reference |

| Lipophilicity | Generally increases, enhancing membrane permeability. | nih.gov |

| Metabolic Stability | Often increases due to the strength of the C-F bond. | epa.gov |

| Binding Affinity | Can be enhanced through electronic effects and favorable interactions. | nih.govkpu.ca |

| Bioavailability | May be improved as a consequence of increased lipophilicity and stability. | nih.gov |

Effects of Substituent Position on Biological Activity

The position of the chloro and trifluoromethyl substituents on the aniline ring is critical in determining the biological activity of derivatives of this compound. SAR studies have demonstrated that even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.

For example, in the development of antimalarial agents, the position of the trifluoromethyl group on a phenyl ring attached to a quinoline (B57606) core was found to be a key determinant of activity. Research on 6-chloro-2-arylvinylquinolines showed that a 3-trifluoromethyl substituted compound had comparable activity to its 4-positional isomer, both of which were significantly more potent than the 2-positional isomer. isotope.com This suggests that steric hindrance or unfavorable electronic interactions may arise when the bulky trifluoromethyl group is placed in the ortho position, compromising the compound's ability to bind effectively to its target. isotope.com

Furthermore, studies on the substitution of a methyl group with a trifluoromethyl group have indicated that the effectiveness of this change in enhancing bioactivity is context-dependent, with the substitution on a benzene (B151609) ring being particularly effective at increasing binding energy in some protein-ligand complexes. kpu.ca

Agrochemical Research Applications

The unique properties conferred by the trifluoromethyl group also make this compound and its derivatives valuable in the field of agrochemical research. These compounds serve as important intermediates in the synthesis of modern herbicides and pesticides.

Development of Herbicides and Pesticides

The trifluoromethylaniline moiety is a key structural feature in a number of successful agrochemicals. One of the most notable examples is the dinitroaniline herbicide, trifluralin, which is structurally related to trifluoromethylaniline. isotope.com Trifluralin is a pre-emergence herbicide used to control a variety of annual grasses and broadleaf weeds in numerous crops.

More directly, derivatives such as 3-Chloro-4-(3-fluorobenzyloxy)aniline are utilized in the formulation of herbicides and pesticides, contributing to enhanced crop protection strategies. chemimpex.com The presence of the chloro and trifluoromethyl groups in these intermediates provides a reactive scaffold for the synthesis of more complex and potent active ingredients. innospk.com The development of such agrochemicals often involves multi-step synthetic processes where the halogenated aniline serves as a key building block. innospk.com

Environmental Impact Minimization in Agrochemical Formulations

A critical aspect of modern agrochemical research is the minimization of environmental impact. The environmental fate of a pesticide, including its persistence in soil and water and its toxicity to non-target organisms, is a major consideration.

Trifluralin, for example, is known to be moderately persistent in soil, with its degradation being influenced by factors such as microbial activity. epa.gov It has low mobility in soil due to its strong binding to soil particles. kpu.ca However, it exhibits high toxicity to aquatic organisms, which necessitates careful management of its application to prevent runoff into water bodies. epa.govisotope.com

Research into the biodegradation of fluorinated pesticides is ongoing, with a focus on understanding how microorganisms can break down these stable compounds. The strong carbon-fluorine bond can make these molecules resistant to degradation. However, microbial pathways have been identified that can lead to the breakdown of such compounds, often initiated at other points in the molecule. The ultimate goal is to design agrochemicals that are effective against pests but readily degrade into harmless substances in the environment.

Metabolic Fate and Environmental Behavior of 3 Chloro 4 Trifluoromethyl Aniline

In Vivo Metabolic Profiling and Metabolite Identification

Animal Model Studies (e.g., Rat Metabolism of related anilines)

The metabolism of the closely related compound, 3-chloro-4-fluoroaniline (B193440), has been investigated in rats, offering significant insights into the likely metabolic transformations of 3-Chloro-4-(trifluoromethyl)aniline. Studies show that after administration to rats, 3-chloro-4-fluoroaniline is rapidly and extensively metabolized, with very little of the original compound being excreted unchanged in the urine. nih.govshu.ac.uktandfonline.comtandfonline.com The primary routes of metabolism involve oxidation and subsequent conjugation. nih.govtandfonline.comtandfonline.com

One of the main metabolic pathways is the hydroxylation of the aromatic ring, a common reaction for many xenobiotics, catalyzed by cytochrome P450 enzymes in the liver. This is followed by conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion.

Another significant metabolic transformation observed for related anilines is N-acetylation. nih.govtandfonline.comtandfonline.com This process, catalyzed by N-acetyltransferases, involves the addition of an acetyl group to the amino group of the aniline (B41778).

The metabolism of 3-chloro-4-fluoroaniline was found to produce a number of different metabolites, indicating a complex series of biotransformation reactions. nih.govshu.ac.uktandfonline.comtandfonline.com Given the structural similarities, it is highly probable that this compound undergoes a similar metabolic fate in vivo, involving ring hydroxylation, N-acetylation, and subsequent conjugation.

Identification of Conjugated Metabolites (e.g., Glucuronides, Sulfates, Acetylated Derivatives)

In studies with 3-chloro-4-fluoroaniline, the primary conjugated metabolites identified in rat urine were glucuronides and sulfates. nih.govtandfonline.comtandfonline.com Specifically, 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and an acetylated glucuronide conjugate, 2-acetamido-4-chloro-5-fluorophenyl glucuronide, were identified as major metabolites. nih.govtandfonline.comtandfonline.com

These findings suggest that after the initial hydroxylation of the aniline ring, the resulting hydroxyl group is readily conjugated with glucuronic acid or sulfate. Similarly, the amino group can be acetylated, and this acetylated metabolite can also undergo further conjugation. Therefore, for this compound, the expected conjugated metabolites would include glucuronide and sulfate conjugates of the hydroxylated parent compound, as well as acetylated derivatives.

Table 1: Major Metabolites Identified for the Related Compound 3-chloro-4-fluoroaniline in Rats

| Metabolite | Type of Conjugate | Reference |

| 2-amino-4-chloro-5-fluorophenyl sulfate | Sulfate | nih.govtandfonline.comtandfonline.comnih.govsigmaaldrich.com |

| 2-acetamido-4-chloro-5-fluorophenyl glucuronide | Glucuronide | nih.govtandfonline.comtandfonline.com |

| N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide | Acetylated Derivative | nih.govsigmaaldrich.com |

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes. While specific data for this compound is scarce, studies on other substituted anilines provide a framework for understanding its likely behavior in the environment.

Soil Adsorption and Mobility Studies

The mobility of anilines in soil is largely governed by their adsorption to soil particles. For substituted anilines like 3,4-dichloroaniline (B118046), a compound with similar halogen substitutions, soil organic matter content has been identified as the primary factor influencing its sorption. tandfonline.com The sorption process for 3,4-dichloroaniline is typically well-described by the Freundlich equation, indicating a heterogeneous adsorption surface. tandfonline.com

Studies on the interaction of aniline with soil have shown a two-step mechanism involving an initial ion exchange process followed by covalent bonding with soil organic matter, particularly quinone moieties. nih.govnih.gov The extent of this binding is influenced by factors such as soil pH and redox potential. nih.govnih.gov Given the structural similarities, it is expected that this compound will exhibit moderate to strong adsorption to soil, particularly in soils with high organic matter content. This would limit its mobility and potential for leaching into groundwater.

Table 2: Predicted Environmental Fate Properties for the Isomer 5-Chloro-2-(trifluoromethyl)aniline

| Property | Predicted Value | Unit |

| Soil Adsorption Coefficient (Koc) | 501 | L/kg |

| Bioconcentration Factor | 139 | L/kg |

| Biodegradation Half-Life | 3.55 | days |

| Atmospheric Hydroxylation Rate | 3.24e-12 | cm³/molecule-sec |

Note: This data is for a positional isomer and should be interpreted with caution for this compound.

Microbial Degradation Mechanisms of Substituted Anilines

The biodegradation of halogenated anilines is a key process in their environmental dissipation. nih.gov Microbial degradation of these compounds can occur under both aerobic and anaerobic conditions. oup.comoup.comnih.gov Under aerobic conditions, the degradation of chloroanilines often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then further degraded through ring cleavage pathways. nih.gov

Under anaerobic conditions, a different mechanism involving reductive deamination has been observed for 3,4-dihaloanilines, where the amino group is removed to form a dihalobenzene intermediate. oup.comoup.com Some bacterial strains, such as Rhodococcus sp., have been shown to be capable of degrading 3,4-dihaloanilines under nitrate-reducing conditions. oup.comoup.com Studies have also isolated bacterial strains, including Pseudomonas and Stenotrophomonas species, that can utilize various halogenated anilines as a source of carbon and nitrogen. ekb.eg The presence of both chloro and trifluoromethyl groups on the aromatic ring of this compound may influence its susceptibility to microbial attack, potentially making it more recalcitrant than singly substituted anilines.

Persistence and Bioaccumulation Potential Assessments

The persistence of a chemical in the environment is a measure of its resistance to degradation. The trifluoromethyl group is known for its high stability, which can contribute to the persistence of compounds containing it. The persistence of chlorinated anilines in the environment can be significant, with half-lives ranging from days to months. tandfonline.com

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). For a related compound, 5-Chloro-2-(trifluoromethyl)aniline, a predicted bioconcentration factor of 139 has been reported, suggesting a moderate potential for bioaccumulation in aquatic organisms. nih.gov Halogenated aromatic compounds, in general, are known to have the potential to bioaccumulate in fatty tissues of organisms. ciemat.es Therefore, it is plausible that this compound could also exhibit some degree of bioaccumulation.

Toxicological Research and Safety Profile of 3 Chloro 4 Trifluoromethyl Aniline

Acute and Chronic Toxicity Studies in Research Models

The assessment of a chemical's toxicity is a cornerstone of its safety evaluation. For 3-Chloro-4-(trifluoromethyl)aniline, this involves a combination of in silico predictions, in vitro assays, and in vivo studies to determine its potential hazards.

General toxicological data from safety data sheets and chemical databases indicate that this compound is classified as a hazardous substance. dcfinechemicals.comindustrialchemicals.gov.au It is recognized as harmful if swallowed, in contact with skin, or if inhaled. dcfinechemicals.comindustrialchemicals.gov.au Furthermore, it is known to cause skin and eye irritation, and may cause respiratory irritation. dcfinechemicals.comindustrialchemicals.gov.au

| Hazard Statement | Classification |

| Harmful if swallowed | Acute toxicity, oral dcfinechemicals.comindustrialchemicals.gov.au |

| Harmful in contact with skin | Acute toxicity, dermal dcfinechemicals.comindustrialchemicals.gov.au |

| Harmful if inhaled | Acute toxicity, inhalation dcfinechemicals.com |

| Causes skin irritation | Skin corrosion/irritation dcfinechemicals.comindustrialchemicals.gov.au |

| Causes serious eye irritation | Serious eye damage/eye irritation dcfinechemicals.comindustrialchemicals.gov.au |

| May cause respiratory irritation | Specific target organ toxicity — single exposure dcfinechemicals.com |

Interactive Data Table: This table summarizes the GHS hazard statements for this compound.

In Vitro Toxicity Assays (e.g., on cell lines)

In Vivo Toxicity Assessments (e.g., C. elegans, seed germination models)

Detailed in vivo toxicity assessments of this compound using models such as the nematode Caenorhabditis elegans or seed germination assays are not extensively documented in publicly available research. These models are valuable for providing insights into organism-level toxicity, developmental effects, and environmental impact. The lack of specific data for this compound highlights an area for future toxicological research.

Potential for Specific Toxicological Effects Relevant to Research

The toxicological effects of substituted anilines can be varied and are often related to their chemical structure. nih.gov Hemolysis, the breakdown of red blood cells, is a frequently observed effect in animal studies with substituted anilines. nih.gov Studies on a category of substituted anilines have shown correlations between the chemical structure and the intensity of toxicological effects on specific organs. nih.gov For instance, the intensity of hemolysis and liver effects tended to be lower for more water-soluble anilines. nih.gov While these findings provide a general framework, specific research into the target organ toxicity of this compound is not well-documented.

Risk Assessment Methodologies in Research Contexts

In a research context, risk assessment for a chemical like this compound involves a systematic evaluation of its intrinsic hazards and the potential for exposure. This process is guided by regulations and best practices in laboratory safety.

The risk assessment for anilines, in general, considers their potential for carcinogenicity and other toxic effects. nih.govresearchgate.net For aniline (B41778) itself, the International Agency for Research on Cancer (IARC) has classified it as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals and strong mechanistic evidence. industrialchemicals.gov.au

The process for a specific compound like this compound in a research lab would typically involve:

Hazard Identification: Reviewing available safety data sheets and toxicological databases to understand the potential health and environmental hazards. dcfinechemicals.comindustrialchemicals.gov.aunih.gov

Exposure Assessment: Evaluating the potential routes of exposure (inhalation, dermal, oral) and the quantities being used in the research protocol.

Risk Characterization: Combining the hazard and exposure information to determine the level of risk and to establish appropriate control measures, such as the use of personal protective equipment (e.g., gloves, safety glasses, lab coats) and engineering controls (e.g., fume hoods).

Given the noted acute toxicity and irritation potential of this compound, stringent adherence to safety protocols is essential in a research setting.

Future Research Directions and Translational Potential

Advanced Drug Design and Development Utilizing 3-Chloro-4-(trifluoromethyl)aniline Scaffolds

The this compound moiety is a recognized pharmacophore, a key structural component responsible for a drug's biological activity. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and the binding affinity of drug candidates to their targets. nih.gov

Future research is focused on leveraging this scaffold to design and synthesize new therapeutic agents. The compound serves as a crucial building block in the development of targeted therapies, including kinase inhibitors for cancer treatment. researchgate.net The strategic placement of the chloro and trifluoromethyl groups on the aniline (B41778) ring provides a versatile platform for creating extensive libraries of new chemical entities. nih.gov By modifying the aniline's amino group or substituting other positions on the aromatic ring, medicinal chemists can fine-tune the biological activity, selectivity, and safety profiles of new drug candidates.

Novel Agrochemical Formulation Strategies

In the agrochemical sector, there is a continuous demand for new active ingredients with improved efficacy, better environmental profiles, and novel modes of action to combat resistance. bohrium.comresearchgate.net The inclusion of fluorine atoms, such as in the trifluoromethyl group, is a well-established strategy to enhance the biological activity of pesticides. bohrium.comsemanticscholar.org

Future research in this area will likely focus on incorporating the this compound backbone into new classes of herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.net Studies are exploring how this and similar fluorinated building blocks can be used to create next-generation crop protection agents. chemimpex.com The development of innovative formulation strategies will also be crucial to maximize the efficacy and minimize the environmental impact of these new agrochemicals. This includes the exploration of controlled-release technologies and targeted delivery systems to ensure the active ingredient reaches its intended biological target with minimal off-target effects.

Exploration of New Material Science Applications

The unique electronic and physical properties conferred by the fluorine and chlorine atoms in this compound make it an interesting candidate for applications in material science. innospk.com

Fluorinated Polymers